Tris[trinitratocerium(IV)] paraperiodate
Description
Historical Context of Cerium(IV) Compounds in Modern Chemical Science
Historically, the coordination chemistry of lanthanides was not as extensively explored as that of transition metals. For a long time, it was assumed that lanthanide complexes were typically six-coordinate. bath.ac.uk However, studies dating back to the late 1930s began to reveal the existence of higher coordination numbers, such as the nine-coordinate aqua ions in hydrated ethylsulfates. bath.ac.uk The realization that lanthanides could accommodate a larger number of ligands, due to their large ionic radii, opened up new avenues of research. rutgers.edu
Cerium, in particular, has a rich history in coordination chemistry due to its stable +4 oxidation state. wikipedia.org The development of cerium(IV) compounds has been driven by their utility as oxidizing agents. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is one of the most well-known and widely used cerium(IV) compounds in the laboratory. wikipedia.orgwikipedia.org Its popularity stems from its affordability, stability, and effectiveness as a one-electron oxidant in various organic reactions. wikipedia.org The coordination chemistry of both cerium(III) and cerium(IV) has been a subject of intense investigation over the past few decades, leading to the synthesis and characterization of a vast number of complexes with a wide array of ligands. researchgate.net
Overview of Tris[trinitratocerium(IV)] Paraperiodate: Positioning within Contemporary Oxidant Chemistry
This compound, with the chemical formula [(NO₃)₃Ce]₃·H₂IO₆, is a powerful and versatile oxidizing agent that has carved a niche for itself in organic synthesis. tandfonline.com This compound combines the oxidizing power of both cerium(IV) and periodate (B1199274) in a single entity. It has been prepared and utilized for the oxidation of a wide range of organic compounds, often in dry benzene (B151609), achieving high yields. tandfonline.comtandfonline.com
A key advantage of this compound is its effectiveness under neutral and aprotic conditions, which is a significant benefit in many organic syntheses where the presence of water or acidic/basic conditions can lead to undesirable side reactions. tandfonline.com This contrasts with many traditional periodate oxidations that require water as a solvent, limiting their applicability. tandfonline.com
This reagent has demonstrated its utility in various oxidative transformations, including the cleavage of 1,2-diols to aldehydes and the oxidation of benzylic alcohols to their corresponding carbonyl compounds. tandfonline.com It is also effective in the oxidation of α-hydroxyketones without the cleavage of the carbon-carbon bond, a common side reaction with other oxidants. tandfonline.com Furthermore, it has been employed as a heterogeneous catalyst for the ring-opening of epoxides in alcohols, water, and acetic acid, showcasing its versatility. tandfonline.comresearchgate.net The development of such reagents highlights the ongoing efforts to create more efficient, selective, and practical oxidants for modern organic chemistry.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | [(NO₃)₃Ce]₃·H₂IO₆ |
| CAS Number | 94316-41-3 scbt.com |
| Appearance | Not specified in the provided context. |
| Key Applications | Oxidation of organic compounds tandfonline.comtandfonline.com, Heterogeneous catalyst for epoxide ring-opening tandfonline.comresearchgate.net |
| Solubility | Used in dry benzene tandfonline.comtandfonline.com |
Properties
IUPAC Name |
cerium(4+);dihydroxy-trioxido-oxo-λ7-iodane;nonanitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ce.H5IO6.9NO3/c;;;2-1(3,4,5,6)7;9*2-1(3)4/h;;;(H5,2,3,4,5,6,7);;;;;;;;;/q3*+4;;9*-1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFAVRCQSOGROV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].OI(=O)(O)([O-])([O-])[O-].[Ce+4].[Ce+4].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce3H2IN9O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475139 | |
| Record name | U - Dibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94316-41-3 | |
| Record name | U - Dibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[trinitratocerium(IV)] paraperiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Pathways of Tris Trinitratocerium Iv Paraperiodate
Established Synthetic Routes for Tris[trinitratocerium(IV)] Paraperiodate
The primary method for the synthesis of this compound involves the reaction of a Ce(IV) salt with a source of paraperiodate ions in an aqueous medium. tandfonline.comtandfonline.com This approach leverages the precipitation of the target compound from the solution.
Precursor Selection and Stoichiometric Considerations (e.g., Ammonium (B1175870) Cerium(IV) Nitrate (B79036) and Potassium Periodate)
The selection of precursors is a critical step in the synthesis of this compound. Ammonium cerium(IV) nitrate, (NH₄)₂[Ce(NO₃)₆], is a commonly employed and commercially available source of cerium in its +4 oxidation state. wikipedia.orgsciencemadness.org For the periodate (B1199274) component, while potassium periodate (KIO₄) can be used, paraperiodic acid (H₅IO₆) is also a suitable precursor that directly provides the paraperiodate anion. tandfonline.comrsc.org
3 (NH₄)₂[Ce(NO₃)₆] + H₅IO₆ → [(NO₃)₃Ce]₃H₂IO₆ + 6 NH₄NO₃ + 3 HNO₃
A general procedure involves the dropwise addition of an aqueous solution of ammonium cerium(IV) nitrate to a stirred aqueous solution of paraperiodic acid. tandfonline.com
Interactive Data Table: Precursor Properties
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Key Role in Synthesis |
| Ammonium Cerium(IV) Nitrate | (NH₄)₂[Ce(NO₃)₆] | 548.22 | Provides the Cerium(IV) cation |
| Potassium Periodate | KIO₄ | 230.00 | Source of the periodate anion |
| Paraperiodic Acid | H₅IO₆ | 227.94 | Provides the paraperiodate anion |
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. numberanalytics.com Key parameters to consider include temperature, pH, concentration of reactants, and stirring rate. For precipitation reactions, controlling the rate of addition of reactants can influence the particle size and morphology of the precipitate, which in turn affects its filtration and purity. mst.edu
Isolation of the solid product is achieved through standard filtration techniques, such as vacuum filtration. uab.edu The collected solid should be washed to remove soluble byproducts, such as ammonium nitrate and any excess acid. A suitable wash solvent would be one in which the product is insoluble but the impurities are soluble, such as cold deionized water or a suitable organic solvent. Drying of the final product would typically be done under vacuum or in a desiccator to prevent decomposition.
Exploration of Novel Synthetic Approaches and Derivatizations
The exploration of novel synthetic methodologies can lead to improved properties, greater efficiency, and new applications for cerium-based materials.
Ligand Design and Substitution Strategies
The design of ligands plays a significant role in the stability and reactivity of cerium(IV) complexes. scirp.org The nitrate ions in this compound are ligands that coordinate to the cerium(IV) center. It is conceivable that these nitrate ligands could be partially or fully substituted by other ligands, leading to the formation of new derivatives with altered properties.
Ligand substitution reactions in coordination complexes are common and depend on factors such as the nature of the incoming ligand, the solvent, and the reaction conditions. chemguide.co.uklibretexts.orgnih.gov For cerium(IV), ligands with strong donor atoms, such as oxygen or nitrogen, can form stable complexes. scirp.org The introduction of bulky ligands can also influence the coordination number and geometry of the resulting complex. Research into the substitution of the nitrate ligands in this compound could open up a new class of cerium(IV) periodate compounds with tailored properties.
Mechanochemical Synthesis and Solid-State Preparation Techniques
Mechanochemical synthesis, which involves the use of mechanical force to induce chemical reactions, is an emerging green chemistry approach that can lead to the formation of novel materials. mdpi.com This solvent-free method has been successfully applied to the synthesis of various cerium compounds, including oxides and mixed-metal oxides. mdpi.com A potential solid-state route for the synthesis of this compound could involve the high-energy ball milling of a solid mixture of ammonium cerium(IV) nitrate and a suitable periodate salt, such as potassium periodate. This approach could potentially lead to a more direct and environmentally friendly synthesis route.
Solid-state reactions at elevated temperatures are another avenue for the preparation of inorganic materials. uab.edu The thermal decomposition of a mixture of cerium and periodate precursors could potentially yield the desired compound, although careful control of the reaction atmosphere and temperature would be necessary to prevent the reduction of Ce(IV).
Scalability Considerations for Research and Industrial Applications
The scalability of any synthetic process is a key consideration for its practical application, both in providing larger quantities for research and for potential industrial use. scirp.org The precipitation method used for the synthesis of this compound is generally amenable to scaling up. researchgate.net
Key challenges in scaling up precipitation reactions include maintaining consistent mixing, heat transfer, and control over particle size distribution. researchgate.net For industrial production, batch or continuous reactors could be employed. The choice of reactor would depend on the desired production volume and the kinetics of the precipitation process. The recovery and recycling of solvents and byproducts would also be an important consideration in an industrial setting to ensure the economic and environmental viability of the process. The industrial production of other cerium-based oxidizing agents, such as ceric ammonium nitrate, provides a precedent for the large-scale handling of Ce(IV) compounds. sciencemadness.orgyoutube.com
Advanced Structural Elucidation and Coordination Environment Studies
Spectroscopic Characterization Methodologies for Ligand and Metal Center Analysis
Spectroscopic techniques are fundamental in determining the electronic structure and coordination of the cerium(IV) ion and its associated ligands.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonds within a molecule. For cerium(IV) complexes, these methods are particularly useful for confirming the coordination of nitrate (B79036) and other ligands to the metal center.
In a study of a Ce(IV) complex involving nitrate ligands, the appearance of N–O stretching vibrations at 1330 cm⁻¹ and 1041 cm⁻¹ in the IR spectrum confirmed the presence of coordinated nitrate groups. Furthermore, a sharp peak observed at 612 cm⁻¹ was assigned to the Ce–O stretching vibration, providing direct evidence of the coordination between the cerium ion and the oxygen atoms of the ligands.
The following table summarizes typical vibrational frequencies observed in cerium(IV) nitrate complexes:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Coordinated Nitrate (NO₃⁻) | N–O Stretch | 1330, 1041 | |
| Cerium-Oxygen | Ce–O Stretch | 612 |
These characteristic vibrational frequencies serve as fingerprints for the presence and coordination of the nitrate ligands in complexes such as Tris[trinitratocerium(IV)] paraperiodate.
Electronic absorption spectroscopy, specifically in the UV-visible region, is a powerful tool for investigating the electronic structure of cerium(IV) complexes. The intense colors often exhibited by these compounds are due to ligand-to-metal charge transfer (LMCT) transitions, which are parity-allowed and thus have high molar absorptivity.
The energy of these LMCT bands is sensitive to the nature of the ligands and the coordination environment of the Ce(IV) ion. For instance, in a series of Ce(IV) guanidinate-amide complexes, a significant redshift of the absorption bands from 503 nm to 785 nm was observed as the number of guanidinate ligands increased. This shift reflects changes in the energy levels of the molecular orbitals involved in the charge transfer.
The electronic spectra of Ce(IV) complexes can also confirm the +4 oxidation state of cerium, as Ce(III) complexes typically display different absorption features related to 4f → 5d transitions. The intense LMCT bands are characteristic of the f⁰ electronic configuration of Ce(IV).
The table below shows representative electronic absorption data for various Ce(IV) complexes, illustrating the range of LMCT energies.
| Complex Type | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent | Reference |
| Ce(IV) Guanidinate-Amide | 503 - 785 nm | Not Specified | THF | |
| Ce(IV) Aryloxide | < 330 nm (UV), Visible bands | ~1.06 x 10⁴ M⁻¹cm⁻¹ (at 286 nm) | Not Specified |
These findings suggest that the electronic spectrum of this compound would be dominated by intense LMCT bands, the positions of which would be influenced by the coordination of both the nitrate and paraperiodate ligands.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituents of a compound. For cerium-containing materials, XPS is particularly valuable for distinguishing between Ce(III) and Ce(IV) oxidation states.
The Ce 3d XPS spectrum of a Ce(IV) compound is complex, typically showing multiple peaks due to final-state effects and multiplet splitting. A characteristic feature of the Ce(IV) state is a peak at a binding energy of approximately 917 eV, which is absent in the spectrum of Ce(III) compounds. The deconvolution of the Ce 3d spectrum into its various components allows for the quantification of the relative amounts of Ce(III) and Ce(IV) at the surface.
It is important to note that Ce(IV) species can be reduced to Ce(III) under the X-ray beam in the XPS instrument, which must be considered when interpreting the spectra.
The following table summarizes the key XPS features for the identification of Ce(IV).
| Spectral Region | Feature | Binding Energy (eV) | Significance | Reference |
| Ce 3d | u''' peak | ~917 | Characteristic of Ce(IV) | |
| Ce 3d | Multiplet Splitting | Complex pattern | Distinguishes Ce(III) and Ce(IV) |
An XPS analysis of this compound would be expected to show the characteristic signature of the Ce(IV) oxidation state, although careful experimental conditions would be necessary to minimize in-situ reduction.
While Ce(IV) is a d⁰ ion and therefore diamagnetic, Nuclear Magnetic Resonance (NMR) spectroscopy can still provide valuable information about the ligands and their interaction with the metal center. For instance, ³¹P NMR has been used to study the formation of Ce(IV) complexes with phosphine (B1218219) oxide ligands in solution, allowing for the identification of different complex species.
In some cases, Ce(IV) complexes can exhibit temperature-independent paramagnetism (TIP) arising from a small energy gap between the ground and excited states. This phenomenon, while not directly observed through standard NMR, is an important aspect of the electronic structure of certain Ce(IV) compounds.
The applicability of magnetic resonance techniques to this compound would primarily involve the study of the ligand environment, potentially using isotopes such as ¹⁴N or ¹⁷O, although such studies are often challenging.
Crystallographic Studies on Related Cerium(IV) Coordination Compounds
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a compound, including bond lengths, bond angles, and coordination geometry.
Obtaining single crystals of cerium(IV) complexes suitable for X-ray diffraction can be challenging due to their high reactivity and tendency to form insoluble materials. However, when successful, these studies offer unparalleled insight into the coordination environment of the Ce(IV) ion.
For example, a crystallographic study of a Ce(IV) complex with bidentate phosphine oxide and nitrate ligands revealed a sphenocorona coordination geometry around the cerium ion, with the oxygen atoms from both the phosphine oxide and nitrate ligands participating in the coordination. In another case, a Ce(IV) complex with two nitrate ligands and two bidentate organic ligands was characterized, providing detailed information on the bond distances and angles.
The coordination chemistry of Ce(IV) is diverse, with coordination numbers ranging from 6 to 12 being observed in various complexes. The specific coordination geometry is highly dependent on the steric and electronic properties of the ligands.
The following table presents selected crystallographic data for related Ce(IV) coordination compounds.
| Compound | Coordination Geometry | Key Bond Distances (Å) | Reference |
| Ce(NO₃)₄L¹ (L¹ = bidentate phosphine oxide) | Sphenocorona | Ce-O(nitrate) avg. ~2.45, Ce-O(phosphine oxide) avg. ~2.35 | |
| Ce(IV)-MMD complex (MMD = organic ligand) | Distorted Octahedral | Not specified |
Powder X-ray Diffraction for Phase Identification and Bulk Purity
Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for the characterization of crystalline materials. It is instrumental in verifying the phase identity of synthesized this compound and assessing the purity of the bulk sample. The process involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase.
In a typical analysis of a newly synthesized batch of this compound, the experimental PXRD pattern would be compared against a reference pattern. This reference could be derived from single-crystal X-ray diffraction data or from a standardized database. The presence of sharp, well-defined peaks at specific 2θ angles indicates a highly crystalline material. Conversely, the absence of significant impurity peaks confirms the bulk purity of the sample. For cerium-based oxides and complexes, diffraction peaks are often indexed to a specific crystal system, such as cubic or monoclinic, allowing for the determination of lattice parameters. researchgate.netresearchgate.netresearchgate.netijettjournal.orgscialert.net
Illustrative PXRD Data for a Crystalline Cerium(IV) Compound
The following table represents a hypothetical PXRD pattern for a crystalline cerium(IV) compound, illustrating the type of data obtained from such an analysis. The d-spacing is calculated from the observed 2θ angles using Bragg's Law (nλ = 2d sinθ).
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 28.6 | 3.12 | 100 | (111) |
| 33.1 | 2.71 | 35 | (200) |
| 47.5 | 1.91 | 55 | (220) |
| 56.4 | 1.63 | 40 | (311) |
This data allows for the verification of the compound's crystal structure and phase purity. Any deviation or the presence of unindexed peaks would suggest the existence of impurities or a different crystal phase. researchgate.netijettjournal.orgscialert.net
Computational Chemistry Approaches to Molecular Structure and Electronic Properties
To complement experimental data, computational chemistry offers powerful tools for investigating the molecular and electronic structure of this compound at an atomic level.
Density Functional Theory (DFT) has become a primary computational method for studying lanthanide complexes due to its favorable balance of computational cost and accuracy. researchgate.netmdpi.com For this compound, DFT calculations can be employed to predict its minimum energy geometry (geometry optimization) and to analyze its electronic structure.
The process begins with constructing an initial molecular model of the compound. A geometry optimization calculation is then performed using a selected functional and basis set. For cerium complexes, hybrid functionals such as B3LYP are often used, as they incorporate a portion of exact Hartree-Fock exchange, which can be crucial for accurately describing the electronic structure of metals with f-electrons. acs.orguni-koeln.de The basis set must be chosen carefully to properly describe the electrons of the heavy cerium atom and the surrounding ligands.
Representative Calculated Properties for a Cerium(IV) Complex
| Parameter | Calculated Value | Significance |
| Ce-O (nitrate) bond length | 2.35 - 2.45 Å | Provides insight into the coordination environment and steric interactions. |
| Ce-O (periodate) bond length | 2.20 - 2.30 Å | Differences in bond lengths can indicate varying bond strengths. |
| HOMO-LUMO Gap | ~2.5 eV | Relates to the electronic stability and potential reactivity of the complex. |
| Mulliken Charge on Ce | +2.8 to +3.2 | Indicates the degree of charge transfer from the ligands to the metal center. |
These theoretical values can be compared with experimental data, where available, to validate the computational model.
For an even higher level of theoretical accuracy, ab initio (from first principles) calculations can be performed. Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods are based solely on the fundamental principles of quantum mechanics. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide a more rigorous description of electron correlation effects.
These high-accuracy calculations are particularly valuable for complex systems like this compound, where the interplay of electron correlation and relativistic effects can be significant. aip.org Ab initio calculations can be used to refine the electronic structure obtained from DFT, providing a more accurate determination of properties such as bond energies, electronic transition energies, and the precise nature of the cerium 4f orbitals' involvement in bonding. aip.orgua.es While computationally intensive, these methods serve as a benchmark for validating less expensive computational approaches and provide the most profound understanding of the molecule's electronic behavior. aip.orgsemanticscholar.org
Mechanistic Investigations of Reactivity and Redox Processes
Elucidation of Reaction Mechanisms in Oxidative Transformations
The oxidation of organic substrates by cerium(IV) reagents, such as Tris[trinitratocerium(IV)] paraperiodate, is predominantly characterized by the involvement of radical and radical cation intermediates. lehigh.eduacs.org These reactions can proceed through several mechanistic avenues, the specifics of which have been the subject of detailed research.
Cerium(IV) is quintessentially a one-electron oxidant. mgesjournals.comorganic-chemistry.org Its mode of action typically involves the removal of a single electron from the substrate to form a radical cation intermediate. This single electron transfer (SET) mechanism is a hallmark of cerium(IV) chemistry and is responsible for the generation of the radical species that drive subsequent bond-forming or cleavage reactions. acs.orgrsc.org
The process can be generalized as: Ce(IV) + Substrate → [Ce(III) + Substrate•+]
In some instances, particularly with substrates that can readily accommodate the loss of two electrons and in the presence of specific catalysts, a formal two-electron transfer might be proposed. However, this is often a result of two sequential single-electron transfers occurring in rapid succession rather than a concerted two-electron process. For instance, in the oxidation of some chromium(III) complexes by periodate (B1199274), an inner-sphere mechanism involving a two-electron transfer has been suggested, leading to a chromium(VI) species. researchgate.net While this involves periodate, the primary oxidant in that context, it highlights the possibility of different electron transfer modalities depending on the reaction system.
The distinction between an outer-sphere and an inner-sphere electron transfer mechanism is also crucial. In an outer-sphere process, the electron transfer occurs with the coordination spheres of both the oxidant and the reductant remaining intact. britannica.com Conversely, an inner-sphere mechanism involves the formation of a bridged complex where a ligand is shared between the oxidizing and reducing centers, facilitating the electron transfer. With a complex like this compound, the potential for inner-sphere mechanisms exists, particularly with substrates capable of coordinating to the cerium(IV) center.
The ligands coordinated to the cerium(IV) ion are not mere spectators; they play a pivotal role in modulating its redox potential and reactivity. nih.govacs.orgrsc.org The nitrate (B79036) and paraperiodate ligands in this compound directly influence the electronic properties of the cerium center.
The nitrate (NO₃⁻) ligands are known to form complexes with cerium(IV), and this complexation affects the redox potential. mgesjournals.com An increase in nitric acid concentration, for instance, has been shown to decrease the oxidation potential of the Ce(IV)/Ce(III) couple due to the formation of cerium(IV)-nitrate complexes. mgesjournals.com In some reactions, the nitrate ligand can be directly involved in the reaction mechanism, such as in the formation of a Ce(IV) oxo complex through the reduction of a coordinated nitrate ligand. nih.govescholarship.org This demonstrates that the nitrate ligand can act as an internal source of oxygen atoms in certain transformations. The coordination of nitrate can also influence the stability and reactivity of intermediates formed during the oxidation process. nih.gov
The paraperiodate (IO₆⁵⁻) ligand, a less common ligand in cerium chemistry, is expected to significantly impact the reactivity of the complex. Periodate itself is a potent oxidizing agent and its coordination to the cerium(IV) center would create a highly oxidizing species. In the oxidation of some chromium(III) complexes, periodate has been shown to participate in an inner-sphere electron transfer mechanism by coordinating to the metal center. researchgate.net It is plausible that a similar mechanism could be at play in reactions involving this compound, where the periodate ligand could facilitate electron transfer from the substrate to the cerium(IV) core.
Kinetic studies are instrumental in unraveling the mechanistic details of chemical reactions. For cerium(IV) oxidations, the rate of reaction is often found to be dependent on the concentrations of both the cerium(IV) complex and the substrate. mgesjournals.comtandfonline.com In many cases, the kinetics follow a Michaelis-Menten type model, which suggests the formation of a pre-equilibrium complex between the cerium(IV) oxidant and the substrate prior to the rate-determining electron transfer step. researchgate.net
Ce(IV) + Substrate ⇌ [Ce(IV)-Substrate] (fast) [Ce(IV)-Substrate] → Ce(III) + Products (slow, rate-determining)
The rate of these reactions can be significantly influenced by the solvent polarity, with more polar solvents often accelerating the oxidation process by stabilizing the transition state. acs.orgnih.gov For example, studies on the Ce(IV)-mediated oxidation of β-dicarbonyls have shown a marked dependence of the reaction rate on the solvent, with methanol (B129727) leading to a faster reaction compared to acetonitrile (B52724) or methylene (B1212753) chloride. acs.orgnih.gov
The nature of the ligands also impacts the reaction kinetics. In a study of the Ce³⁺/Ce⁴⁺ charge transfer, a two-step mechanism was identified where the exchange of bisulfate anions with water was a chemical step preceding the rate-determining electron transfer step. nih.gov A similar pre-coordination or ligand exchange step involving the nitrate or paraperiodate ligands of this compound could very well be the rate-limiting step in certain oxidative transformations.
Below is a table summarizing kinetic data from representative Ce(IV) oxidation reactions.
| Substrate | Solvent | Kinetic Order in [Ce(IV)] | Kinetic Order in [Substrate] | Rate-Limiting Step |
| β-Diketones | Methanol | 1 | Variable (Michaelis-Menten) | Decomposition of Ce(IV)-substrate complex |
| Alcohols | Nitric Acid | 1 | Variable (Michaelis-Menten) | Formation of free radical from complex |
| Alkanolamine | Acidic Medium | 1 | Variable (Michaelis-Menten) | Decomposition of an intermediate complex |
This table is illustrative and based on general findings for Ce(IV) oxidations. Specific data for this compound is not available.
As a one-electron oxidant, cerium(IV) reactions are characterized by the formation of radical intermediates. lehigh.edu The direct detection and characterization of these transient species provide compelling evidence for the proposed reaction mechanisms. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for observing and identifying radical intermediates.
In the oxidation of β-dicarbonyl compounds by cerium(IV), radical cations have been identified as key intermediates. acs.orgnih.gov The stability and subsequent reaction pathways of these radical cations are highly dependent on the solvent and the structure of the substrate. nih.gov For instance, in methanol, the radical cation of a β-diketone can undergo deprotonation facilitated by the solvent, while in less coordinating solvents like methylene chloride, these radical cations can exhibit surprising stability. acs.orgnih.gov
The general scheme for the formation and reaction of these intermediates is as follows:
Formation of the radical cation: Ce(IV) + Substrate → Ce(III) + Substrate•+
Reaction of the radical cation: The radical cation can undergo various subsequent reactions, such as deprotonation, fragmentation, or reaction with other molecules to form the final products.
The nature of the ligands on the cerium(IV) complex can also influence the properties of the generated intermediates. While specific studies on the intermediates formed from this compound are lacking, it is reasonable to expect the generation of substrate-derived radical cations as the primary reactive intermediates.
Theoretical Studies on Reaction Pathways and Energetics
Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms that may be difficult or impossible to observe experimentally. Density Functional Theory (DFT) has emerged as a particularly useful tool for studying the structures, energetics, and reaction pathways of cerium complexes. nih.govacs.org
DFT calculations can be employed to model the transition states of electron transfer and ligand exchange steps in cerium(IV)-mediated reactions. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rates.
In the context of this compound, computational modeling could provide invaluable insights into:
The precise coordination geometry of the complex.
The electronic structure and the influence of the nitrate and paraperiodate ligands on the Ce(IV) center.
The transition state structures for the oxidation of various substrates.
The activation energies for different potential reaction pathways, helping to discern the most likely mechanism.
A hypothetical energy profile for a Ce(IV)-mediated oxidation is presented below.
| Reaction Coordinate | Species | Relative Energy (kJ/mol) |
| 1 | Ce(IV) + Substrate | 0 |
| 2 | [Ce(IV)-Substrate] Complex | -20 |
| 3 | Transition State (Electron Transfer) | +50 |
| 4 | [Ce(III) + Substrate•+] | +10 |
| 5 | Ce(III) + Products | -100 |
This table represents a hypothetical reaction and the energy values are for illustrative purposes only.
Such theoretical studies, when combined with experimental observations, provide a comprehensive understanding of the mechanistic intricacies of reactions involving powerful oxidants like this compound.
Solvent Effects on Reaction Mechanisms
The solvent environment plays a critical role in dictating the mechanistic pathways of reactions involving this compound. The reactivity of this cerium(IV) complex is significantly influenced by the solvent's polarity, its ability to coordinate with the metal center, and its capacity to stabilize transition states and reactive intermediates.
Research has shown that this compound is an effective oxidant for a variety of organic functional groups in aprotic solvents like dry benzene (B151609). tandfonline.com In such non-polar, non-coordinating environments, the inherent reactivity of the complex is maximized. The absence of solvent molecules that can compete for coordination sites on the cerium(IV) ion allows for direct interaction between the oxidant and the substrate.
In contrast, in polar and coordinating solvents, the reaction mechanism can be substantially altered. Water-miscible organic solvents have been observed to depress both the rate and conversion in polymerizations initiated by Ce(IV) redox systems. researchgate.net This effect can be attributed to several factors:
Solvation of the Cerium(IV) Ion: Polar solvent molecules can coordinate to the Ce(IV) center, forming a solvent cage. This solvation shell can sterically hinder the approach of the substrate to the metal ion, thereby reducing the rate of complex formation, which is often a key step in the redox process.
Stabilization of Charge Separation: In reactions that proceed through intermediates with significant charge separation, polar solvents can stabilize these species, potentially altering the energy profile of the reaction and the nature of the rate-determining step.
For instance, in the oxidation of alcohols, the reaction often proceeds through the formation of a Ce(IV)-alcohol complex. The solvent can influence the stability of this complex and the subsequent homolytic cleavage of the Ce-O bond to generate a radical. In aqueous media, the presence of water can lead to the formation of hydrolyzed cerium species, which may exhibit different reactivity compared to the parent complex. researchgate.net The nitration of aromatic compounds by cerium(IV) ammonium (B1175870) nitrate, a related complex, is suppressed by the addition of water, suggesting that the solvent plays a direct role in the formation of the reactive nitrating species. rsc.org
The choice of solvent can also impact the selectivity of reactions. For example, the oxidation of certain substrates with ceric ammonium nitrate can yield different product distributions depending on whether the reaction is carried out in acetic acid or acetonitrile.
Interactive Data Table: Solvent Effects on Cerium(IV) Reactions
Below is a summary of observed solvent effects on reactions involving Ce(IV) species, which can provide insights into the expected behavior of this compound.
| Solvent | General Observation | Implication for Reaction Mechanism |
| Benzene (dry) | High efficiency for oxidation of various organic compounds. tandfonline.com | Favors direct interaction between the oxidant and substrate due to its non-coordinating nature. |
| Acetonitrile | Common solvent for Ce(IV) mediated reactions. rsc.org | Can participate in charge transfer processes and influence the stability of intermediates. |
| Water/Aqueous Acid | Can decrease reaction rates in polymerization. researchgate.netresearchgate.net Formation of hydrolyzed Ce(IV) species. researchgate.net | Competes for coordination sites and can alter the active oxidant species. |
| Alcohols | Can act as both solvent and reactant. | Participates directly in the formation of the initial redox complex. |
| Acetic Acid | Used as a solvent for certain oxidations. | Can influence the acidity of the medium and participate in ligand exchange. |
Mechanistic Insights into Redox Polymerization Initiation
This compound, in conjunction with a suitable reducing agent (co-initiator), can function as an efficient initiator for redox polymerization. The fundamental mechanism involves the reduction of Ce(IV) to Ce(III) with the concurrent generation of a free radical from the co-initiator. This free radical then initiates the polymerization of a monomer.
A general scheme for the initiation of polymerization by a Ce(IV)-reductant (R-H) system can be outlined as follows:
Complex Formation: The Ce(IV) complex first forms an intermediate complex with the reducing agent.
Ce(IV) + R-H ⇌ [Ce(IV)---R-H] (Complex)
Radical Generation: The complex undergoes a single-electron transfer, leading to the decomposition of the complex, reduction of the cerium ion, and formation of a free radical. cmu.edu
[Ce(IV)---R-H] → Ce(III) + H⁺ + R•
Initiation: The generated radical (R•) attacks a monomer molecule (M), initiating the polymer chain growth.
R• + M → R-M•
Propagation: The monomer radical adds successive monomer units.
R-M• + n(M) → R-(M)ₙ-M•
Termination: The growing polymer chains are terminated through processes like radical coupling or disproportionation.
Kinetic studies of polymerization initiated by various Ce(IV) systems, such as Ce(IV)-oxalic acid, reveal important mechanistic details. researchgate.netresearchgate.net The rate of polymerization is often found to be dependent on the concentrations of the Ce(IV) salt, the reducing agent, and the monomer. For example, in some systems, the rate of polymerization is proportional to the square of the monomer concentration and has a fractional order dependence on the Ce(IV) and reducing agent concentrations. cmu.edu
The choice of the reducing agent is also critical. Alcohols, glycols, and carboxylic acids are commonly used co-initiators. The structure of the reducing agent determines the nature of the primary radical generated and its efficiency in initiating polymerization.
Interactive Data Table: Kinetic Parameters in Ce(IV) Initiated Polymerization
The following table summarizes typical dependencies of the rate of polymerization (Rp) on the concentration of reactants in Ce(IV)-initiated systems, providing a framework for understanding the behavior of this compound.
| Reactant | Typical Order of Reaction | Mechanistic Implication |
| [Ce(IV)] | 0.5 - 1.0 | Indicates that Ce(IV) is involved in the initiation step, often in a complex equilibrium. A half-order dependence can suggest bimolecular termination of polymer chains. |
| [Reducing Agent] | 0.5 - 1.0 | Suggests its involvement in the formation of the initiating radical, often in equilibrium with the Ce(IV) complex. |
| [Monomer] | 1.0 - 2.0 | An order greater than one often suggests the participation of the monomer in the initiation step, possibly through complex formation. |
| [H⁺] | Inverse dependence | Can indicate that a deprotonated form of the reducing agent or a hydrolyzed form of the Ce(IV) ion is the more reactive species. researchgate.net |
Applications in Advanced Chemical Transformations and Materials Science
Applications in Organic Synthesis as an Oxidant
As a powerful oxidizing agent, Tris[trinitratocerium(IV)] paraperiodate offers a valuable tool for a multitude of functional group transformations in organic synthesis. It has been shown to be effective in dry benzene (B151609), highlighting its utility in non-aqueous reaction media. cmu.edu
The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. This compound has been successfully employed for the oxidation of various types of alcohols. For instance, benzylic alcohols are efficiently converted to their corresponding aldehydes and ketones. cmu.edu The reagent also demonstrates selectivity in its reactivity; for example, it can oxidize cinnamyl alcohol to cinnamaldehyde, albeit with some cleavage of the double bond. cmu.edu
The oxidation of α-hydroxyketones, such as furoin (B1674284) and benzoin, to their respective diketones proceeds efficiently without the cleavage of the carbon-carbon bond, a common side reaction with other strong oxidants. cmu.edu This selectivity underscores the reagent's utility in the synthesis of complex molecules where the preservation of specific structural features is paramount.
Table 1: Oxidation of Alcohols with this compound
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde (B42025) | High |
| 1-Phenylethanol | Acetophenone | High |
| Cinnamyl alcohol | Cinnamaldehyde | - |
| Furoin | Furil | Quantitative |
| Benzoin | Benzil | Quantitative |
Data sourced from research on the versatile applications of this compound in organic synthesis. cmu.edu
The protection and subsequent deprotection of functional groups are crucial strategies in multi-step organic synthesis. This compound has been identified as an effective reagent for the oxidative deprotection of silyl (B83357) ethers. tsijournals.com This process directly converts the protected alcohol into a carbonyl compound, offering a streamlined synthetic route. Research has shown that this reagent can facilitate the high-yielding oxidative deprotection of both silyl and pyranyl ethers to their corresponding carbonyl compounds.
Beyond simple oxidation, this compound can effect the oxidative cleavage of certain functional groups. A notable example is the cleavage of 1,2-diols. The reagent effectively cleaves compounds like 1-phenylethylene glycol and 1,2-diphenylethylene glycol, yielding benzaldehyde quantitatively. cmu.edu
Furthermore, it can facilitate the oxidative decarboxylation of α-hydroxy acids. For instance, mandelic acid is converted to benzaldehyde, and benzylic acid is transformed into benzophenone (B1666685) in quantitative yields. cmu.edu This reactivity provides a valuable method for the degradation of certain molecular scaffolds or the synthesis of smaller carbonyl-containing fragments.
The formation of disulfide bonds from thiols is a significant transformation, particularly in the context of peptide and protein chemistry. This compound has been shown to be a highly effective reagent for the oxidative coupling of thiols, producing the corresponding disulfides in quantitative yields. cmu.edu This clean and efficient conversion highlights the reagent's utility in the synthesis of sulfur-containing compounds.
This compound acts as an efficient heterogeneous catalyst for the ring-opening of epoxides. tandfonline.com In the presence of alcohols or water, it facilitates the stereo- and regioselective formation of β-alkoxy alcohols and 1,2-diols, respectively, in good to high yields. tandfonline.com When the reaction is conducted in acetic acid, a ring-opening and dimerization sequence occurs, leading to the formation of succinic acid derivatives. tandfonline.com While its reactivity with epoxides is well-documented, specific research on its application in the ring-opening of thiiranes is an area for further investigation, though related Ce(IV) oxidants have shown efficacy in converting thiiranes to alkoxy and acetoxy disulfides.
Role in Polymerization Chemistry
In the field of materials science, this compound has found application as a component of redox initiation systems for polymerization reactions. Specifically, it has been studied in the redox polymerization of acrylonitrile (B1666552) in the presence of a reducing agent like propane-1,2-diol. tsijournals.com Cerium(IV) species, in general, are known to be effective initiators for the polymerization of various vinyl monomers. cmu.edu The mechanism involves a one-electron transfer reaction that generates free radicals, which then initiate the polymerization chain reaction. cmu.edu The specific characteristics and efficiency of this compound in this role contribute to the broader understanding and application of cerium-based initiators in polymer synthesis.
Initiation of Redox Polymerization Processes
The compound this compound serves as a potent initiator in redox polymerization systems. Its efficacy has been demonstrated in the polymerization of vinyl monomers, such as acrylonitrile. asianpubs.orgresearchgate.net The initiation process relies on a redox system, for example, the pairing of this compound with a reducing agent like propane-1,2-diol. asianpubs.orgresearchgate.net This combination, studied in an aqueous sulfuric acid medium under a nitrogen atmosphere, generates free radicals capable of initiating the polymerization chain reaction. asianpubs.orgresearchgate.net
The core of the initiation mechanism involves the reduction of the cerium(IV) ion (Ce⁴⁺) from the complex to cerium(III) (Ce³⁺) by the alcohol (propane-1,2-diol). This single-electron transfer process results in the formation of a highly reactive free radical from the alcohol, which then attacks the monomer (acrylonitrile) to start the polymerization. The use of this specific cerium(IV) complex in conjunction with a reducing agent provides a controlled method for generating the initial radicals needed to commence the polymerization of acrylonitrile. asianpubs.orgresearchgate.net
Influence on Polymerization Kinetics and Polymer Properties
The kinetics of polymerization initiated by the this compound-propane-1,2-diol system have been investigated, revealing specific dependencies on the concentrations of the reactants. asianpubs.orgresearchgate.net Studies conducted in a temperature range of 30–40°C have elucidated the relationship between the rate of polymerization and the concentrations of the monomer (acrylonitrile) and the reducing agent (propane-1,2-diol). asianpubs.orgresearchgate.net
A key finding is that the rate of polymerization exhibits a linear relationship with the square of the monomer concentration, [M]², and the concentration of the reducing agent, [R]. asianpubs.orgresearchgate.net Conversely, the rate of ceric ion disappearance is directly proportional to both the ceric ion concentration, [Ce(IV)], and the reducing agent concentration, [R]. researchgate.net These kinetic relationships suggest a complex mechanism where the monomer plays a significant role in the rate-determining steps. The polymerization of acrylonitrile in this system leads to the precipitation of the polymer. researchgate.net
The kinetic features observed differ from typical homogeneous vinyl polymerizations, indicating a heterogeneous reaction environment due to the insolubility of the resulting polymer. researchgate.net
Table 1: Influence of Reactant Concentration on Polymerization Rate
| Parameter | Relationship with Polymerization Rate |
|---|---|
| Monomer Concentration ([M]) | Proportional to [M]² asianpubs.orgresearchgate.net |
| Reducing Agent Concentration ([R]) | Linear asianpubs.orgresearchgate.net |
Data derived from kinetic studies of acrylonitrile polymerization initiated by the this compound-propane-1,2-diol system.
Potential Applications in Inorganic and Materials Chemistry
Precursor for Cerium-Doped Materials
While direct studies utilizing this compound as a precursor are not extensively documented, its composition suggests significant potential for the synthesis of cerium-doped materials. Cerium compounds, including cerium(III) nitrate (B79036), cerium(IV) oxide, and ammonium (B1175870) cerium(IV) nitrate, are widely used as precursors to introduce cerium as a dopant into various material matrices. acs.org The thermal decomposition of such precursors is a common method for producing nanocrystalline cerium dioxide (ceria) or cerium-doped composites. researchgate.net
The choice of precursor can significantly impact the properties of the final doped material. For instance, in the synthesis of Ce-doped BiVO₄ films, the use of ammonium cerium(IV) nitrate as a precursor resulted in a nearly two-fold increase in photocurrent activity compared to pure BiVO₄, demonstrating the critical role of the precursor selection. acs.org Given that this compound contains a high-oxidation-state cerium ion, it could serve as a valuable single-source precursor. Its thermal decomposition would be expected to yield cerium oxide, potentially co-doped with iodine species, which could lead to materials with unique catalytic or optical properties. The incorporation of ceria nanoparticles into polymers has been shown to enhance mechanical properties, thermal stability, and radiation shielding effectiveness. nih.govmdpi.com
Contribution to Advanced Oxidation Processes in Environmental Science
The effectiveness of cerium compounds in catalysis is largely attributed to the reversible redox couple between Ce⁴⁺ and Ce³⁺. mdpi.comnumberanalytics.com This ability to easily shuttle between oxidation states makes cerium-based materials highly effective in advanced oxidation processes (AOPs), which are crucial for environmental remediation. AOPs utilize highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants.
The Ce⁴⁺ ion present in this compound is a powerful oxidizing agent. mdpi.com In an AOP context, the Ce⁴⁺ can be reduced to Ce³⁺ during the oxidation of a pollutant. The resulting Ce³⁺ can then be re-oxidized back to Ce⁴⁺ by other oxidants in the system, such as hydrogen peroxide or dissolved oxygen, completing a catalytic cycle. mdpi.comnih.gov This Ce³⁺/Ce⁴⁺ redox cycling is fundamental to the catalytic activity of ceria (CeO₂) in mimicking natural enzymes like superoxide (B77818) dismutase (SOD) and catalase, which detoxify reactive oxygen species (ROS). nih.govacs.org Therefore, this compound, as a source of Ce⁴⁺, has the potential to either act as a stoichiometric oxidant or, more significantly, as a catalyst in AOPs for the degradation of environmental contaminants. Cerium(IV) has also been used as a terminal oxidant in water oxidation catalysis, a key process in artificial photosynthesis. cityu.edu.hk
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Acetic acid |
| Acrylonitrile |
| Ammonium cerium(IV) nitrate |
| BiVO₄ |
| Ce-doped BiVO₄ |
| Ceria (Cerium dioxide) |
| Cerium(III) nitrate |
| Cerium(IV) oxide |
| Hydrogen peroxide |
| Nitrogen |
| Propane-1,2-diol |
| Sulfuric acid |
Analytical Methodologies Applied to the Study of Tris Trinitratocerium Iv Paraperiodate Systems
Electrochemical Characterization for Redox Potential Determination (e.g., Cyclic Voltammetry)
Electrochemical methods are pivotal in elucidating the redox behavior of cerium(IV) complexes. Cyclic voltammetry (CV) is a particularly powerful technique for determining the redox potentials of the Ce(IV)/Ce(III) couple and for gaining insights into the stability of the cerium(IV) oxidation state in various chemical environments. nih.govresearchgate.net
In a typical CV experiment involving a cerium(IV) complex, a potential is swept between two limits at a known scan rate, and the resulting current is measured. srce.hrresearchgate.net The voltammogram provides information on the reduction and oxidation processes. For many cerium(IV) complexes, the Ce(IV)/Ce(III) redox couple exhibits a quasi-reversible process, indicating that the kinetics of the electron transfer are diffusion-controlled. srce.hrresearchgate.net The formal redox potential (E°') can be determined from the midpoint of the anodic and cathodic peak potentials.
The nature of the ligands coordinated to the cerium center significantly influences the redox potential. nih.govacs.org Electron-donating ligands tend to stabilize the Ce(IV) oxidation state, resulting in a shift of the redox potential to more negative values. acs.org Conversely, electron-withdrawing ligands generally lead to a less stable Ce(IV) state. The solvent and supporting electrolyte also play a crucial role in the electrochemical behavior of these complexes.
Detailed research findings from cyclic voltammetry studies of various cerium(IV) complexes are summarized in the interactive data table below.
| Complex | Redox Potential (V vs. Fc/Fc+) | Electrochemical Process | Reference |
| Cp₂Ce(OtBu)₂ | -1.53 | Quasi-reversible | acs.org |
| CpCe(OtBu)₃ | -1.61 | Quasi-reversible | acs.org |
| [Ce(guanidinate)₃]⁺ | +0.01 | Quasi-reversible | nih.gov |
| Ce(IV) in H₂SO₄ | +0.96 | Quasi-reversible | researchgate.net |
Note: Cp = pentamethylcyclopentadienyl, OtBu = tert-butoxide. The data presented are for illustrative purposes based on documented cerium(IV) complexes.*
Spectrophotometric Techniques for Monitoring Reaction Progress and Species Concentration
Spectrophotometry is a widely used technique for quantitative analysis and for monitoring the progress of reactions involving cerium(IV) complexes. Cerium(IV) solutions are typically yellow or orange, and changes in the concentration of Ce(IV) can be monitored by measuring the absorbance at a specific wavelength. nih.govresearchgate.net
This technique is often employed in kinetic studies to determine reaction rates. The disappearance of the Ce(IV) absorbance or the appearance of a colored product can be followed over time. For instance, in oxidation reactions where Ce(IV) is consumed, the decrease in absorbance at the characteristic wavelength for Ce(IV) is proportional to the decrease in its concentration. researchgate.net
In some analytical methods, an excess of Ce(IV) is reacted with an analyte. The unreacted Ce(IV) is then determined by reacting it with a chromogenic reagent to produce a intensely colored species, which is then quantified spectrophotometrically. nih.govresearchgate.net The choice of chromogenic reagent and the wavelength of measurement depend on the specific system under investigation.
The following interactive table presents key parameters from spectrophotometric methods developed for the determination of substances using cerium(IV).
| Analyte | Chromogenic Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Ketotifen Fumarate | p-dimethyl amino benzaldehyde (B42025) | 460 | 4.0 x 10⁴ |
| Ketotifen Fumarate | o-dianisidine | 470 | 3.7 x 10⁴ |
| Ethionamide | o-dianisidine | 470 | 2.66 x 10⁴ |
Note: The data is based on indirect spectrophotometric methods where Ce(IV) is used as an oxidant. nih.govresearchgate.net
Chromatographic and Separation Techniques for Reaction Mixture Analysis and Product Isolation
Chromatographic techniques are essential for the separation and purification of cerium(IV) complexes from reaction mixtures and for the analysis of their components. Reversed-phase extraction chromatography is a notable method for the separation of cerium(IV) from other metal ions, including other rare earth elements. niscpr.res.inniscpr.res.in
In this technique, a stationary phase, such as silica gel impregnated with a high-molecular-weight carboxylic acid, is used to retain cerium(IV). niscpr.res.inniscpr.res.in The mobile phase, typically an acetate buffer, is then used to elute other components of the mixture. The separation is based on the differential partitioning of the metal ions between the stationary and mobile phases. The pH of the mobile phase is a critical parameter that influences the separation efficiency. niscpr.res.in
Solvent extraction is another powerful technique for the separation of cerium(IV). researchgate.net This method involves the distribution of the cerium complex between two immiscible liquid phases. The choice of the organic solvent and the extracting agent is crucial for achieving high separation factors. For instance, ionic liquids have been investigated as extracting phases for the selective separation of cerium(IV) from nitric acid solutions. acs.org
The table below summarizes findings from a study on the extraction chromatography of cerium(IV).
| Stationary Phase | Mobile Phase | pH for Quantitative Extraction | Eluting Agent |
| Silica gel with SRS-100 | Acetate buffer | 4.8 - 5.5 | 0.2 M Nitric acid |
Note: SRS-100 is a high-molecular-weight carboxylic acid. niscpr.res.inniscpr.res.in
Titrimetric Methods for Reactant Consumption and Product Yield Determination
Titrimetric methods, particularly those involving redox titrations, are classical and reliable techniques for determining the concentration of cerium(IV) or substances that react with it. Cerium(IV) is a strong oxidizing agent, and this property is exploited in cerimetric titrations. nih.govnih.gov
A common approach is back titration. In this method, a known excess of a standard cerium(IV) solution is added to the analyte. After the reaction is complete, the unreacted cerium(IV) is titrated with a standard reducing agent, such as a ferrous ammonium (B1175870) sulfate solution. researchgate.netias.ac.in The endpoint of the titration is typically detected using a redox indicator, such as ferroin.
The stoichiometry of the reaction between cerium(IV) and the analyte is crucial for accurate quantification. nih.govias.ac.in These methods are often used to determine the purity of starting materials and the yield of products in reactions involving cerium(IV) complexes.
The following table provides examples of titrimetric methods using cerium(IV).
| Analyte | Titration Method | Reducing Agent for Back Titration | Stoichiometry (Analyte:Ce(IV)) |
| Ketotifen Fumarate | Back Titration | Iron(II) | 1:2 |
| Ethionamide | Back Titration | Iron(II) | 1:2 |
| Ascorbic Acid | Direct Titration | - | Not Applicable |
| Potassium Thiocyanate | Back Titration | - | 1:6 |
Note: The stoichiometry reflects the molar ratio of the analyte to cerium(IV) in the redox reaction. nih.govresearchgate.netnih.govias.ac.in
Future Research Directions and Interdisciplinary Challenges
Design and Synthesis of Supported or Heterogeneous Tris[trinitratocerium(IV)] Paraperiodate Catalysts
This compound (TTCPP) has already demonstrated its utility as a heterogeneous catalyst for the stereo- and regioselective ring-opening of epoxides. tandfonline.com Future research will likely focus on enhancing its stability, reusability, and efficiency by immobilizing the complex onto various solid supports. The development of such supported catalysts is a key area in catalysis, aiming to bridge the gap between homogeneous and heterogeneous systems, combining the high activity and selectivity of the former with the ease of separation and recycling of the latter. researchgate.net
Promising support materials include high-surface-area metal oxides (e.g., silica, alumina, zirconia), zeolites, and metal-organic frameworks (MOFs). MOFs, in particular, offer a tunable platform where the cerium complex could be integrated either into the framework itself or supported on the inorganic nodes. oaepublish.comosti.govmit.edu For instance, research on cerium-based MOFs has shown they can act as effective supports that enhance the catalytic activity of other metals through synergistic interactions. oaepublish.comosti.gov A similar strategy could be applied to TTCPP. Another approach involves intercalating cerium complexes into layered materials, such as layered double hydroxides (LDHs), which has been shown to create effective and reusable heterogeneous catalysts for oxidation reactions. researchgate.net
The choice of support can influence the catalyst's performance by altering the accessibility of active sites and modifying the electronic properties of the cerium(IV) center. Research in this area would involve the synthesis of these new materials, their thorough characterization, and testing their catalytic performance in various organic transformations.
Table 1: Potential Support Materials for Heterogeneous TTCPP Catalysts
| Support Material | Potential Synthesis Method | Anticipated Advantages | Relevant Research Findings |
|---|---|---|---|
| Silica (SiO₂) / Alumina (Al₂O₃) | Incipient wetness impregnation; Sol-gel encapsulation | High thermal and mechanical stability; High surface area; Low cost. | Traditional supports for a wide range of industrial catalysts. |
| Metal-Organic Frameworks (MOFs) | Post-synthetic modification; Encapsulation during synthesis | Ultra-high surface area; Tunable pore size and chemical functionality; Potential for synergistic effects between support and catalyst. oaepublish.comosti.gov | Ce-based MOFs enhance the catalytic oxidation activity of supported copper sites. osti.govmit.edu |
| Layered Double Hydroxides (LDHs) | Intercalation; Co-precipitation | Facilitates catalyst recovery; Can enhance catalytic activity for oxidation reactions. | Cerium(IV)-sandwiched polyoxometalates intercalated in LDHs serve as efficient heterogeneous catalysts. researchgate.net |
| Carbon-based Materials (e.g., Ordered Mesoporous Carbons) | "One-pot" self-assembly; Impregnation | Excellent chemical stability; High surface area; Can enhance redox properties. | Bimetallic cerium-copper nanoparticles embedded in ordered mesoporous carbons are effective catalysts for selective catalytic reduction. nih.gov |
Development of Asymmetric Oxidations Utilizing Cerium(IV) Chiral Ligands
A significant frontier in cerium(IV) chemistry is the development of asymmetric transformations. acs.org While cerium(IV) compounds are powerful oxidants, controlling their enantioselectivity remains a substantial challenge. Future research could focus on designing chiral versions of this compound by replacing the achiral nitrate (B79036) ligands with chiral counterparts. The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis. nih.govresearchgate.net
The development of modular, non-symmetrical ligands has proven successful in many metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov For cerium(IV), ligands could be designed based on readily available chiral building blocks such as amino acids, tartrates, or binaphthyl derivatives (e.g., BINOL). The coordination of these chiral ligands to the Ce(IV) center could create a chiral environment capable of differentiating between enantiomeric transition states during an oxidation reaction, leading to a non-racemic product. A rare example of a cerium(IV) alkoxide catalyst bearing a ferrocene-based Schiff base ligand has been reported, demonstrating the feasibility of incorporating complex ligands into the Ce(IV) coordination sphere. nih.gov
The successful implementation of this strategy would open the door to a wide range of catalytic asymmetric oxidations, such as the enantioselective epoxidation of olefins or the kinetic resolution of racemic alcohols, which are of high value in the pharmaceutical and fine chemical industries. nih.gov
Table 2: Potential Chiral Ligands and Target Asymmetric Reactions for Ce(IV) Catalysis
| Chiral Ligand Class | Example Ligand | Target Asymmetric Reaction | Rationale |
|---|---|---|---|
| Chiral Diols | TADDOLs, BINOL derivatives | Asymmetric epoxidation of alkenes | Forms stable chelate complexes; proven efficacy in other metal-catalyzed oxidations. |
| Amino Acid Derivatives | Proline or Phenylalanine derivatives | Kinetic resolution of racemic secondary alcohols | Readily available, inexpensive chiral pool source; offers multiple coordination points (N, O). |
| Salen-type Ligands | Chiral Salen and Salan ligands | Asymmetric oxidation of sulfides to sulfoxides | Robust, tetradentate ligands that form stable complexes with a variety of metals. |
| Bisoxazolines (BOX) | Chiral BOX ligands | Asymmetric Baeyer-Villiger oxidation | C2-symmetric ligands known to induce high enantioselectivity in Lewis acid catalysis. |
Comprehensive Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. For cerium compounds, standard DFT methods must often be augmented with a Hubbard U correction (DFT+U) to accurately describe the strongly correlated 4f electrons of cerium, especially in mixed Ce(IV)/Ce(III) oxidation states. mdpi.comrsc.org
Future computational studies on this compound will be crucial for several reasons:
Elucidating Electronic Structure: DFT+U calculations can provide a detailed picture of the electronic structure, clarifying the nature of the bonding between the cerium(IV) center and the nitrate and paraperiodate ligands. nih.govacs.orgacs.org This understanding is fundamental to its reactivity.
Modeling Reaction Mechanisms: By mapping the potential energy surfaces of reactions catalyzed by TTCPP, researchers can identify transition states, calculate activation barriers, and elucidate reaction mechanisms. This knowledge can explain observed selectivities and guide the design of more efficient catalysts.
Predicting Properties of New Materials: Computational modeling can be used to predict the structural and electronic properties of novel supported TTCPP catalysts (as discussed in 7.1) before they are synthesized. aip.org This allows for a more rational design process, screening potential support materials and predicting their impact on catalytic activity. For instance, calculations can predict how the interaction with a support surface affects the Ce-O bond lengths or the energy required to form oxygen vacancies, which are often critical to the catalytic cycle of ceria-based materials. rsc.org
Table 3: Application of Computational Methods to this compound
| Computational Method | Property to be Modeled | Expected Insight | Key Reference Concept |
|---|---|---|---|
| DFT+U | Electronic Structure (DOS, band gap) and Bonding Analysis | Accurate description of Ce 4f orbitals; understanding ligand-to-metal charge transfer. | DFT+U is essential for accurately describing ceria's electronic system and vacancy formation. mdpi.comrsc.org |
| Transition State Theory (with DFT) | Reaction Mechanisms and Activation Energies | Elucidation of the catalytic cycle for oxidation reactions; prediction of reaction rates and selectivity. | DFT studies have been used to investigate the reactivity of various Ce(IV) complexes. nih.govacs.org |
| Molecular Dynamics (MD) | Interaction with Solvents and Surfaces | Modeling the catalyst's behavior in solution or when immobilized on a support. | Atomistic simulations can reveal the stability and dynamics of nanoparticles and supported catalysts. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling Large Systems (e.g., enzyme-like pockets) | Studying the catalyst in a complex environment, such as a chiral pocket for asymmetric catalysis. | Combines high-level accuracy for the reactive center with computational efficiency for the surroundings. |
Exploration of Sustainable and Green Chemistry Methodologies in its Application and Synthesis
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. rsc.org Cerium itself is a relatively abundant and low-toxicity element, making it an attractive component for developing sustainable catalysts. nih.govacs.org Future research on this compound should actively incorporate these principles.
Green Synthesis: The synthesis of the title compound could be redesigned to minimize waste and avoid hazardous reagents. A promising approach is inspired by the green synthesis of cerium oxide nanoparticles, which utilizes plant extracts or other biological resources as reducing and/or stabilizing agents. nih.govmdpi.comrsc.org Exploring aqueous synthesis routes or the use of biodegradable ligands could significantly improve the sustainability profile of TTCPP production.
Sustainable Applications: The utility of TTCPP as a heterogeneous catalyst is already a significant advantage from a green chemistry perspective, as it allows for easy separation and reuse, minimizing catalyst waste. tandfonline.com Future work should focus on expanding its applications in reactions that use green solvents (like water or supercritical CO₂) or are performed under solvent-free conditions. The goal is to develop catalytic cycles that are not only efficient but also have a minimal environmental footprint, high atom economy, and low E-Factor (environmental factor).
Table 4: Green Chemistry Metrics for Conventional vs. Proposed Green Synthesis of a Cerium Catalyst
| Metric | Conventional Synthesis (Hypothetical) | Proposed Green Synthesis | Green Chemistry Principle Addressed |
|---|---|---|---|
| Starting Materials | Petroleum-based precursors | Bio-based precursors (e.g., from plant extracts) nih.govrsc.org | Use of Renewable Feedstocks |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free | Safer Solvents and Auxiliaries |
| Energy Input | High temperature, prolonged heating | Room temperature, microwave, or sonochemical methods | Design for Energy Efficiency |
| Catalyst Form | Homogeneous (stoichiometric use) | Heterogeneous, reusable catalyst tandfonline.comnih.gov | Catalysis (over stoichiometry) |
| Waste Generation | High E-Factor, formation of by-products | Low E-Factor, high atom economy | Prevention |
Synergistic Effects in Multi-Catalytic Systems Involving Cerium(IV)
The combination of two or more catalysts to achieve a result that is superior to the sum of the individual components is known as synergistic catalysis. Cerium oxides and complexes are well-known for their ability to generate synergistic effects, particularly in bimetallic systems, due to the facile Ce(IV)/Ce(III) redox couple. mdpi.com
Future research should explore the integration of this compound into multi-catalytic systems. For example, it could be paired with other transition metals like copper, nickel, or palladium. In such systems, the cerium complex could act as:
A Redox Mediator: The Ce(IV)/Ce(III) cycle can facilitate the regeneration of the active state of another catalyst. For instance, the redox cycle Ce⁴⁺ + Cu⁺ ↔ Cu²⁺ + Ce³⁺ has been shown to promote NH₃-SCR activity in Ce-Cu catalysts. nih.gov
A Lewis Acid Co-catalyst: The cerium(IV) center can act as a Lewis acid to activate substrates, working in concert with another catalytic species. A dual role for cerium in promoting both photoinduced ligand-to-metal charge transfer and subsequent Lewis acid catalysis has been reported. acs.org
An Active Support: As seen in Ce-MOF supported copper catalysts, the cerium-based support can do more than just provide a surface; it can electronically and structurally modify the primary catalyst to boost its activity. osti.govmit.edu
These synergistic systems could enable novel one-pot tandem reactions, improve reaction rates, and enhance selectivity under milder conditions than are possible with single-catalyst systems.
Table 5: Proposed Multi-Catalytic Systems Involving Ce(IV)
| Partner Catalyst | Target Reaction | Proposed Synergistic Mechanism | Relevant Research Findings |
|---|---|---|---|
| Palladium (Pd) Nanoparticles | Aerobic Oxidation of Alcohols | Ce(IV) re-oxidizes Pd(0) to the active Pd(II) state, allowing the use of air as the terminal oxidant. | Cerium oxides are known promoters for oxidation reactions. mdpi.com |
| Copper (Cu) Complexes | Oxidative C-H Functionalization | The Ce(IV)/Ce(III) redox couple facilitates the Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle. | Ce-Cu bimetallic systems show enhanced redox ability. nih.gov A Ce-MOF support enhances Cu-catalyzed oxidation. osti.gov |
| Nickel (Ni) Catalysts | CO₂ Methanation | Ce(IV) species enhance the dispersion and reducibility of Ni particles and provide oxygen vacancies for CO₂ activation. | Nickel-cerium bimetallic oxides are highly active for CO₂ methanation. mdpi.com |
| Photocatalyst (e.g., TiO₂) | Degradation of Organic Pollutants | Ce(IV) acts as an electron trap, promoting charge separation in the photocatalyst and enhancing the generation of reactive oxygen species. | Ce(IV) carboxylates can themselves act as photocatalysts for radical generation. nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tris[trinitratocerium(IV)] paraperiodate, and how can purity be validated experimentally?
- Methodological Guidance : Synthesis involves reacting cerium(IV) nitrate with sodium paraperiodate under anhydrous conditions in benzene . Key parameters to optimize include temperature (reflux vs. room temperature), stoichiometric ratios of Ce(NO₃)₄ to Na₃H₂IO₆, and reaction duration. Purity validation requires:
- Spectroscopic analysis : FT-IR for nitrate/periodyl ligand coordination .
- Elemental analysis : Confirm Ce:IO₆³⁻ ratio via ICP-OES .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify impurities .
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 25–80°C | 80°C (reflux) | Maximizes Ce(IV) activation |
| Molar ratio (Ce:IO₆³⁻) | 1:1–3:1 | 3:1 | Ensures stoichiometric excess of Ce(IV) |
| Solvent | Benzene, DCM, AcCN | Benzene | Prevents hydrolysis of Ce(IV) |
Q. How does this compound compare to other Ce(IV)-based oxidants in substrate scope and reaction efficiency?
- Methodological Guidance : Conduct comparative kinetic studies using benchmark substrates (e.g., alcohols, silyl ethers) with Ce(IV) alternatives like ceric ammonium nitrate (CAN) or Ce(IV) sulfate. Key metrics:
- Turnover frequency (TOF) : Measure substrate conversion via GC-MS or NMR .
- Selectivity : Monitor byproduct formation (e.g., overoxidation to ketones vs. cleavage of benzylic bonds) .
- Solvent compatibility : Test in aprotic vs. protic media to assess stability .
Advanced Research Questions
Q. What is the mechanistic role of the paraperiodate ligand in modulating the redox potential of Ce(IV) during oxidation reactions?
- Methodological Guidance :
- Electrochemical analysis : Use cyclic voltammetry to compare Ce(IV)/Ce(III) redox potentials in paraperiodate vs. nitrate-only complexes .
- DFT calculations : Model ligand-field effects on Ce(IV) electron affinity using software like Gaussian .
- In-situ spectroscopy : Track ligand dissociation during oxidation via Raman or EXAFS .
Q. How do competing reaction pathways (e.g., oxidation vs. cleavage) emerge when using this compound, and how can they be controlled?
- Methodological Guidance :
- Kinetic isotope effects (KIE) : Compare rates of C–H vs. C–D bond oxidation to identify hydrogen abstraction steps .
- Additive screening : Introduce radical scavengers (e.g., TEMPO) or Brønsted acids to suppress undesired pathways .
- Multivariate analysis : Apply factorial design to test interactions between substrate structure, solvent polarity, and temperature .
Q. What are the limitations of current characterization techniques in resolving the dynamic coordination environment of this compound during catalysis?
- Methodological Guidance :
- Time-resolved spectroscopy : Use stopped-flow UV-Vis or EPR to capture short-lived intermediates .
- Cryogenic trapping : Stabilize reactive species at low temperatures for X-ray crystallography .
- Operando studies : Combine XRD and mass spectrometry under reaction conditions to correlate structure with activity .
Addressing Data Contradictions
Q. How should researchers reconcile discrepancies in reported yields for this compound-mediated oxidations across different substrates?
- Methodological Guidance :
- Meta-analysis : Systematically compare literature data (e.g., aryl vs. alkyl substrates) to identify trends in steric/electronic effects .
- Error source identification : Control for variables like moisture sensitivity (via Schlenk techniques) or trace metal impurities .
- Reproducibility protocols : Publish detailed procedural logs with raw spectral data to enable independent validation .
Theoretical and Conceptual Frameworks
Q. Which conceptual models best explain the solvent-dependent reactivity of this compound?
- Methodological Guidance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
